3-(Aminomethyl)decan-4-ol
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Overview
Description
3-(Aminomethyl)decan-4-ol is an organic compound with the molecular formula C11H25NO. It is a derivative of decanol, featuring an aminomethyl group at the third position and a hydroxyl group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)decan-4-ol can be achieved through several methods. One common approach involves the reaction of decanal with formaldehyde and ammonia, followed by reduction. The reaction conditions typically include:
Temperature: Moderate (around 50-70°C)
Catalysts: Acidic or basic catalysts to facilitate the reaction
Solvents: Common solvents like ethanol or methanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of high-pressure reactors and advanced purification techniques ensures the efficient production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)decan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: Aqueous or organic solvents depending on the reaction type
Major Products
The major products formed from these reactions include various derivatives of decanol and amines, which can be further utilized in different chemical processes .
Scientific Research Applications
3-(Aminomethyl)decan-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)decan-4-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The hydroxyl group can participate in redox reactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(Aminomethyl)decan-1-ol
- 3-(Aminomethyl)decan-2-ol
- 3-(Aminomethyl)decan-3-ol
Uniqueness
3-(Aminomethyl)decan-4-ol is unique due to the specific positioning of the aminomethyl and hydroxyl groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C11H25NO |
---|---|
Molecular Weight |
187.32 g/mol |
IUPAC Name |
3-(aminomethyl)decan-4-ol |
InChI |
InChI=1S/C11H25NO/c1-3-5-6-7-8-11(13)10(4-2)9-12/h10-11,13H,3-9,12H2,1-2H3 |
InChI Key |
XMHBWWNLRARIRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(CC)CN)O |
Origin of Product |
United States |
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